Ofloxacin

Description

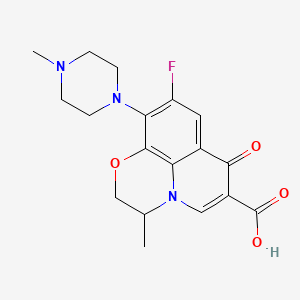

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118120-51-7 (hydrochloride) | |

| Record name | Ofloxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3041085 | |

| Record name | Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9., 1.44e+00 g/L | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Off-white to pale yellow crystalline powder, Colorless needles from ethanol | |

CAS No. |

82419-36-1, 83380-47-6 | |

| Record name | Ofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82419-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofloxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4P49JAZ9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250-257 °C (decomposes), 250 - 257 °C | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Biochemical Mechanisms of Action

Interaction with Bacterial DNA Gyrase (Topoisomerase II)

Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme responsible for introducing negative supercoils into bacterial DNA. medcentral.complos.org This supercoiling is essential for maintaining the proper topological state of the DNA, which is necessary for processes like replication and transcription. patsnap.commedcentral.com Ofloxacin (B1677185) interacts with bacterial DNA gyrase to inhibit its function. toku-e.comctdbase.orgplos.org

Inhibition of DNA Supercoiling and Replication

This compound inhibits the supercoiling activity of bacterial DNA gyrase. toku-e.comctdbase.orgplos.org By preventing the enzyme from introducing negative supercoils and relaxing positive supercoils that arise during replication, this compound effectively halts DNA replication and transcription. patsnap.commedcentral.com Studies have shown a dose-dependent inhibition of DNA supercoiling activities by this compound. plos.orgasm.org This disruption of DNA topology is a primary mechanism by which this compound exerts its antibacterial effect. patsnap.com

Formation of Stable Enzyme-DNA-Drug Complexes

A key aspect of this compound's interaction with DNA gyrase is the formation of stable ternary complexes consisting of the enzyme, DNA, and the drug molecule. patsnap.commedcentral.comoup.comresearchgate.netnih.govulb.ac.bersc.orgoup.comnih.gov this compound binds to the DNA gyrase-DNA complex, stabilizing a transient state where the DNA is cleaved. patsnap.commedcentral.comulb.ac.beoup.com This stabilization prevents the enzyme from resealing the cleaved DNA strands, effectively trapping the gyrase-DNA complex. medcentral.comoup.comnih.govulb.ac.beoup.com The formation of these stable complexes blocks the movement of the DNA replication fork. medcentral.comoup.com

Differential Affinity for Prokaryotic Versus Eukaryotic Topoisomerases

This compound exhibits a notable selective toxicity for bacterial topoisomerases compared to their eukaryotic counterparts. patsnap.compatsnap.comnih.govmdpi.com While human cells possess analogous enzymes like topoisomerase II, this compound has a significantly higher affinity, reported to be approximately 100 times greater, for bacterial DNA gyrase than for mammalian topoisomerase II. drugbank.commdpi.comnih.govucl.ac.be This differential affinity is a crucial factor in the drug's ability to target bacterial cells while minimizing effects on human cells. patsnap.compatsnap.comnih.gov

Interaction with Bacterial Topoisomerase IV

In addition to DNA gyrase, this compound also targets bacterial Topoisomerase IV, another type II topoisomerase. nih.govpatsnap.compatsnap.commedcentral.com Topoisomerase IV plays a vital role in the later stages of DNA replication, particularly in the separation of replicated daughter chromosomes (decatenation). nih.govmedcentral.compatsnap.comoup.com

Disruption of Daughter Chromosome Segregation

This compound interferes with the function of Topoisomerase IV, thereby disrupting the separation of linked daughter chromosomes after replication. nih.govpatsnap.commedcentral.compatsnap.com By inhibiting Topoisomerase IV's ability to untangle and segregate the replicated DNA molecules, this compound prevents proper bacterial cell division. patsnap.compatsnap.com

Induction of DNA Breaks

The stabilization of the Topoisomerase IV-DNA complex by this compound, similar to its action on DNA gyrase, leads to the accumulation of DNA breaks. patsnap.commedcentral.comoup.comresearchgate.netnih.govrsc.orgoup.comnih.govpatsnap.comacs.orgasm.orgasm.org These persistent DNA breaks are a direct consequence of the inhibited religation activity of the enzyme within the stabilized complex. oup.compatsnap.comasm.org The induction of DNA breaks triggers cellular responses, such as the SOS response, and ultimately contributes to bacterial cell death. researchgate.netrsc.orgacs.orgasm.orgasm.org

Impact on Bacterial Cellular Processes

This compound's inhibitory action on bacterial topoisomerases has profound consequences for several vital cellular processes, including DNA replication, transcription, and repair.

Inhibition of DNA Replication, Transcription, and Repair

Bacterial DNA gyrase is critical for introducing negative supercoils into DNA, a process essential for unwinding the DNA strands to allow access for the replication and transcription machinery. Topoisomerase IV, on the other hand, is primarily involved in the decatenation (separation) of replicated daughter chromosomes during cell division. nih.govpatsnap.com this compound binds to and stabilizes the complex formed by these enzymes and DNA, effectively creating a "cleavable complex." patsnap.comnih.gov This stable complex prevents the religation of DNA strands after they have been cleaved by the topoisomerases, leading to an accumulation of double-strand breaks in the bacterial chromosome. patsnap.comnih.gov

The accumulation of these DNA breaks directly inhibits DNA replication, as the replication fork cannot proceed past the damaged sites. nih.govpatsnap.com Similarly, transcription is disrupted because the RNA polymerase cannot effectively transcribe DNA that is fragmented or improperly supercoiled. nih.govpatsnap.com The cellular DNA repair mechanisms are also overwhelmed by the extensive DNA damage induced by this compound, further contributing to the disruption of bacterial cellular processes. nih.govnih.gov

Bactericidal Effects and Cellular Lysis Mechanisms

This compound is characterized as a bactericidal antibiotic, meaning it directly kills bacteria rather than merely inhibiting their growth. nih.govdrugbank.compatsnap.com The inhibition of DNA gyrase and topoisomerase IV and the subsequent induction of DNA breaks are the primary drivers of this bactericidal activity. patsnap.comnih.gov The accumulation of irreparable DNA damage triggers a cascade of events within the bacterial cell that leads to cell death.

While the exact mechanisms leading to cell death are not fully elucidated, studies suggest that the DNA damage can induce the bacterial SOS response, a global regulatory network activated in response to DNA damage. This response can lead to filamentation (elongation of bacterial cells without division) and, in some cases, cellular lysis. asm.org At concentrations approximating the minimum inhibitory concentration (MIC), this compound has been observed to induce filamentation and lysis in susceptible organisms. medcentral.com Higher concentrations may lead to enlarged or elongated cells without extensive filamentation or lysis. medcentral.com The bactericidal effect of this compound, unlike some other antibiotics, appears to be only partially dependent on ongoing RNA and protein synthesis, suggesting additional mechanisms of action may be involved. medcentral.com

Specific Molecular Targets and Binding Sites

The primary molecular targets of this compound are the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential type II topoisomerases that manage the topological state of bacterial DNA. nih.govoup.com this compound exhibits a significantly higher affinity for bacterial DNA gyrase compared to mammalian topoisomerase II, contributing to its selective toxicity. drugbank.com

Mutations in GyrA and ParC Subunits and Their Impact on this compound Binding

Resistance to fluoroquinolones, including this compound, often arises from chromosomal mutations in the genes encoding the target enzymes, particularly gyrA and parC. nih.govrsc.org The GyrA subunit is a component of DNA gyrase, and the ParC subunit is a component of topoisomerase IV. nih.govnih.gov Mutations frequently occur within specific regions of these subunits known as the quinolone-resistance-determining regions (QRDRs). nih.govplos.org

Point mutations within the QRDRs lead to amino acid substitutions that alter the three-dimensional structure of the target enzymes. nih.gov These structural changes can reduce the binding affinity of this compound to the enzyme-DNA complex, thereby decreasing the drug's inhibitory effect. nih.govplos.org For instance, mutations at specific positions like Ser83 and Asp87 in GyrA are commonly associated with fluoroquinolone resistance in Enterobacteriaceae. japsonline.com Studies have shown that mutations in GyrA can lead to a lower binding energy for this compound compared to the wild-type enzyme, indicating reduced affinity. japsonline.com

While mutations in gyrA are often the primary initiators of resistance in Gram-negative bacteria, the accumulation of additional mutations in parC can further elevate the level of resistance, particularly in organisms where topoisomerase IV is also a significant target. nih.govjapsonline.com

Structural Insights into this compound-Enzyme Interactions

Structural studies, including molecular docking simulations, provide insights into how this compound interacts with its target enzymes. This compound binds to the DNA-enzyme complex at the interface between the protein and DNA, near the active site tyrosine residue of the enzyme subunits (Tyr122 in GyrA and Tyr120 in ParC, based on Escherichia coli numbering). nih.gov This binding involves non-covalent interactions and intercalation into the cleaved DNA. nih.govmdpi.com

Molecular docking studies have identified specific residues in the DNA gyrase structure that interact strongly with this compound, such as ASN 1013, VAL 606, VAL 537, ALA 1378, ILE 503, LEU 1448, LEU 418, and TYR 538 (numbering may vary depending on the specific bacterial species and protein structure studied). genominfo.org These interactions help stabilize the cleavable complex. The binding pocket in the enzyme-DNA complex involves interactions with both DNA bases and residues from the gyrase subunits. asm.org

The difference in antibacterial activity between the enantiomers of this compound (this compound is a racemate of levthis compound (B1675101) and dextrthis compound) has been attributed to differences in their binding to DNA gyrase. The S-isomer (levthis compound) exhibits significantly greater antibacterial activity and binds more effectively to the DNA-gyrase complex than the R-isomer (dextrthis compound). asm.org This suggests that the precise orientation and interactions within the binding pocket are crucial for potent enzyme inhibition. asm.org

Molecular docking simulation studies have been used to predict the binding affinity of this compound to DNA gyrase. For example, one study reported a binding score of -38.52 kJ/mol for this compound with the DNA gyrase enzyme of Staphylococcus aureus, suggesting a strong interaction and potential for inhibition. genominfo.org

Here is a table summarizing some key aspects of this compound's interaction with its targets:

| Target Enzyme | Subunits Involved | Primary Role in Bacteria | This compound Binding Site | Impact of Binding |

| DNA Gyrase | GyrA, GyrB | Introduces negative supercoils, essential for DNA replication | Interface between enzyme and DNA in the QRDR | Stabilizes cleavable complex, inhibits DNA replication and transcription |

| Topoisomerase IV | ParC, ParE | Decatenation of replicated chromosomes during cell division | Interface between enzyme and DNA in the QRDR | Stabilizes cleavable complex, inhibits separation of daughter chromosomes, leads to DNA breaks |

Note: The specific amino acid numbering for QRDRs and interacting residues can vary between bacterial species.

Antimicrobial Spectrum and Efficacy Research

Broad-Spectrum Activity Against Bacterial Pathogens

Ofloxacin (B1677185) is effective against both gram-positive and gram-negative bacteria, as well as some atypical pathogens. drugbank.com

This compound exhibits activity against several gram-positive bacteria. Susceptible organisms include methicillin-susceptible Staphylococcus aureus, penicillin-susceptible Streptococcus pneumoniae, and Streptococcus pyogenes. wikipedia.org Research has demonstrated its high antimicrobial activity against both coagulase-positive and -negative staphylococci, including methicillin-resistant and -susceptible strains, as well as Streptococcus faecalis (now known as Enterococcus faecalis). nih.gov

| Gram-Positive Bacteria | Susceptibility to this compound |

|---|---|

| Staphylococcus aureus (methicillin-susceptible) | Susceptible wikipedia.org |

| Streptococcus pneumoniae (penicillin-susceptible) | Susceptible wikipedia.org |

| Streptococcus pyogenes | Susceptible wikipedia.org |

| Enterococcus faecalis | Susceptible nih.gov |

This compound is active against a variety of gram-negative bacteria. wikipedia.org This includes most members of the Enterobacteriaceae family. nih.gov Studies have shown its effectiveness against fermentative gram-negative bacteria with a minimal inhibitory concentration (MIC) range of 0.05-3.12 mcg/ml. nih.gov It also demonstrates good activity against non-fermentative gram-negative strains, inhibiting 90% of Acinetobacter and 80% of Pseudomonas aeruginosa at a concentration of 3.12 mcg/ml. nih.gov Other susceptible gram-negative organisms include Citrobacter koseri, Enterobacter aerogenes, Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Neisseria gonorrhoeae, and Proteus mirabilis. wikipedia.org However, resistance in P. aeruginosa can develop rapidly during treatment. nih.gov

| Gram-Negative Bacteria | Susceptibility to this compound |

|---|---|

| Acinetobacter spp. | 90% inhibited at 3.12 mcg/ml nih.gov |

| Pseudomonas aeruginosa | 80% inhibited at 3.12 mcg/ml nih.gov |

| Citrobacter koseri | Susceptible wikipedia.org |

| Enterobacter aerogenes | Susceptible wikipedia.org |

| Escherichia coli | Susceptible wikipedia.org |

| Haemophilus influenzae | Susceptible wikipedia.org |

| Klebsiella pneumoniae | Susceptible wikipedia.org |

| Neisseria gonorrhoeae | Susceptible wikipedia.org |

| Proteus mirabilis | Susceptible wikipedia.org |

This compound has demonstrated in vitro activity against atypical pathogens that are common causes of pneumonia. asm.org These include Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila. asm.orgnih.gov It is also effective against Chlamydia trachomatis. wikipedia.org

Comparative Studies of this compound Antimicrobial Activity

Comparative studies have shown that this compound's activity varies relative to other fluoroquinolones. In general, levthis compound (B1675101), the L-isomer of this compound, is equally or up to four times more active than this compound against a wide range of organisms. nih.gov

Against gram-positive bacteria, this compound generally shows better activity than ciprthis compound (B1669076), particularly against Staphylococcus aureus. nih.gov Levthis compound is typically more potent than both this compound and ciprthis compound against Streptococcus pneumoniae. nih.govnih.gov One study found levthis compound to be the most bactericidal quinolone against S. pneumoniae, followed by this compound, then ciprthis compound. nih.gov

In terms of gram-negative bacteria, ciprthis compound is often more active than this compound and levthis compound against most members of the Enterobacteriaceae family and Pseudomonas aeruginosa. nih.govbohrium.com However, this compound and ciprthis compound have similar activity against some gram-negative pathogens. nih.gov

| Organism | This compound vs. Ciprthis compound | This compound vs. Levthis compound |

|---|---|---|

| Staphylococcus aureus | This compound generally more active nih.gov | Levthis compound 2- to 4-fold more active than Ciprthis compound nih.gov |

| Streptococcus pneumoniae | Levthis compound more active than both nih.govnih.gov | Levthis compound generally more active nih.gov |

| Enterobacteriaceae | Ciprthis compound generally more active nih.gov | Levthis compound generally less active than Ciprthis compound nih.gov |

| Pseudomonas aeruginosa | Ciprthis compound generally more active nih.gov | Levthis compound generally less active than Ciprthis compound nih.gov |

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism in vitro. nih.govdntb.gov.ua It is a key measure of an antibiotic's potency. MICs are typically determined using dilution methods (broth or agar) or gradient methods. nih.gov These tests involve exposing a bacterial isolate to a range of antibiotic concentrations on a two-fold scale. mdpi.com

Research correlating this compound MICs with specific genetic mutations in bacteria, such as in the gyrA gene of Mycobacterium tuberculosis, helps in understanding resistance mechanisms. nih.gov For example, specific mutations like Asp94Gly in gyrA are associated with high-level this compound resistance, with MICs often ranging from 8.0 to ≥10.0 µg/ml. nih.gov Mutations at other positions, such as Ala90Val and Ser91Pro, are also linked to elevated this compound MICs. nih.gov

Mechanisms of Ofloxacin Resistance

Chromosomal Mutations in Target Enzymes

Mutations in the genes encoding DNA gyrase and topoisomerase IV are the most common mechanisms of high-level resistance to ofloxacin (B1677185). jidc.orgfuturelearn.com These mutations typically occur in specific regions known as the quinolone resistance-determining regions (QRDRs). jidc.orgscirp.org

DNA gyrase, composed of two A and two B subunits encoded by the gyrA and gyrB genes respectively, is the primary target of this compound in many Gram-negative bacteria. nih.govasm.org Mutations within the QRDR of the gyrA gene can alter the enzyme's structure, reducing its affinity for this compound and thereby conferring resistance. futurelearn.com

In Escherichia coli, mutations in the gyrA gene are frequently observed in this compound-resistant strains. nih.gov Common mutations involve amino acid substitutions at codons 83 and 87. mdpi.com For instance, a study on uropathogenic E. coli isolates identified a high frequency of mutations in the gyrA gene, with mutations at codon 83 and 106 being significantly associated with resistance to this compound and other quinolones. nih.gov

In Mycobacterium tuberculosis, the DNA gyrase is the sole target for fluoroquinolones as it lacks the homologs for parC and parE. scirp.org Resistance to this compound in M. tuberculosis is predominantly caused by mutations in the gyrA gene, and to a lesser extent, the gyrB gene. scirp.org Studies have shown that mutations at codons 90, 91, and 94 of the gyrA gene are most frequently associated with resistance. oup.com Specific amino acid substitutions, such as D94G, D94A, and D94N at codon 94, and A90V at codon 90, have been linked to varying levels of this compound resistance. oup.com

Table 1: Common GyrA Mutations Associated with this compound Resistance

| Organism | Codon | Amino Acid Substitution | Reference |

|---|---|---|---|

| Escherichia coli | 83 | Ser → Leu | mdpi.com |

| Escherichia coli | 87 | Asp → Asn | mdpi.com |

| Mycobacterium tuberculosis | 90 | Ala → Val (A90V) | oup.com |

| Mycobacterium tuberculosis | 91 | Ser → Pro (S91P) | oup.com |

| Mycobacterium tuberculosis | 94 | Asp → Gly (D94G) | oup.com |

| Mycobacterium tuberculosis | 94 | Asp → Ala (D94A) | oup.com |

| Mycobacterium tuberculosis | 94 | Asp → Asn (D94N) | oup.com |

Topoisomerase IV is the primary target of this compound in some Gram-positive bacteria and a secondary target in many Gram-negative bacteria. jidc.orgbrieflands.com This enzyme is composed of two C and two E subunits, encoded by the parC and parE genes, respectively. brieflands.com Similar to DNA gyrase, mutations in the QRDR of the parC gene can lead to reduced susceptibility to this compound. jidc.org

In E. coli, mutations in parC often occur in conjunction with gyrA mutations and contribute to higher levels of fluoroquinolone resistance. mdpi.combrieflands.com Common mutation sites in the parC gene of E. coli include codons 80 and 84. brieflands.com The accumulation of mutations in both gyrA and parC is associated with a significant increase in the minimal inhibitory concentration (MIC) of fluoroquinolones. brieflands.com For example, E. coli isolates with mutations in both genes exhibit higher levels of resistance compared to those with mutations in gyrA alone. brieflands.com

In Staphylococcus aureus, topoisomerase IV is considered the primary target for some fluoroquinolones. asm.org Mutations in the parC gene (referred to as grlA in S. aureus) are a key mechanism of resistance. asm.org

Efflux Pump Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics like this compound, out of the bacterial cell. nih.govnih.gov This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. nih.govjournalagent.com

Bacterial efflux pumps are categorized into several families, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. researchgate.net

In Pseudomonas aeruginosa, several RND-type efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN, are known to contribute to this compound resistance. nih.govmdpi.com The overexpression of these pumps is a significant mechanism of resistance in clinical isolates. nih.gov Similarly, in E. coli, the AcrAB-TolC efflux pump, a member of the RND family, plays a crucial role in extruding fluoroquinolones. researchgate.net

In Mycobacterium tuberculosis, both MFS and ABC transporters have been implicated in this compound resistance. nih.gov The use of efflux pump inhibitors like verapamil (an ABC transporter inhibitor) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (an MFS inhibitor) has been shown to reverse this compound resistance in some clinical isolates, confirming the involvement of these pumps. nih.govatsjournals.org

Efflux pumps can contribute to both intrinsic and acquired resistance to this compound. wikipedia.org Intrinsic resistance is the baseline level of resistance in a bacterial species due to the constitutive expression of efflux pump genes. nih.gov Acquired resistance, on the other hand, often results from the overexpression of these pumps due to mutations in their regulatory genes. futurelearn.comresearchgate.net

The overexpression of efflux pumps can lead to a low to moderate level of resistance. journalagent.com However, this mechanism can act synergistically with target enzyme mutations, leading to high-level clinical resistance. journalagent.com Efflux pumps can decrease the intracellular concentration of this compound, which in turn can facilitate the selection of target gene mutations by allowing the bacteria to survive in the presence of sub-lethal drug concentrations. journalagent.com

Studies have demonstrated that inhibiting efflux pumps can restore susceptibility to this compound. nih.govatsjournals.org For instance, in M. tuberculosis, the addition of efflux pump inhibitors has been shown to significantly reduce the MIC of this compound for resistant isolates. nih.gov

Table 2: Efflux Pumps Involved in this compound Resistance

| Efflux Pump Family | Example Pump(s) | Organism(s) | Reference |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | MexAB-OprM, MexCD-OprJ | Pseudomonas aeruginosa | nih.govmdpi.com |

| Resistance-Nodulation-Division (RND) | AcrAB-TolC | Escherichia coli | researchgate.net |

| Major Facilitator Superfamily (MFS) | - | Mycobacterium tuberculosis | nih.gov |

| ATP-Binding Cassette (ABC) | - | Mycobacterium tuberculosis | nih.gov |

Plasmid-Mediated Resistance

While chromosomal mutations are the primary drivers of high-level fluoroquinolone resistance, plasmid-mediated quinolone resistance (PMQR) determinants also play a role. jidc.orgnih.gov These genes are located on mobile genetic elements like plasmids and can be transferred between bacteria through horizontal gene transfer. mdpi.com PMQR typically confers low-level resistance, but it can facilitate the selection of higher-level resistance mechanisms. oup.com

Several types of PMQR genes have been identified, including:

qnr genes (qnrA, qnrB, qnrS, etc.): These genes encode pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones. jidc.orgoup.com

aac(6')-Ib-cr: This gene encodes an aminoglycoside acetyltransferase that is also capable of modifying ciprthis compound (B1669076) and norfloxacin, but its effect on this compound is less pronounced. oup.com

Efflux pumps like qepA and oqxAB: These are plasmid-encoded efflux pumps that can extrude fluoroquinolones from the bacterial cell. oup.com

Other Resistance Mechanisms

Beyond target site mutations and efflux pump overexpression, several other mechanisms contribute to the development of this compound resistance in bacteria. These mechanisms often involve structural and regulatory changes that limit drug uptake or promote bacterial survival in the presence of the antibiotic.

The outer membrane of Gram-negative bacteria serves as a selective barrier, regulating the influx of substances, including antibiotics. openmicrobiologyjournal.comresearchgate.netdovepress.com Alterations in this membrane's permeability are a significant mechanism of resistance against hydrophilic antibiotics like this compound. openmicrobiologyjournal.comdovepress.comnih.gov

Bacteria can limit the intracellular accumulation of this compound by modifying the composition and structure of their outer membrane. nih.govmdpi.com This is primarily achieved by reducing the number or altering the structure of outer membrane proteins (OMPs), particularly porins, which function as channels for small, hydrophilic molecules. openmicrobiologyjournal.comresearchgate.netmdpi.com By downregulating the expression of genes encoding for major porins, such as OmpF and OmpC in Enterobacteriaceae, bacteria can effectively decrease the uptake of fluoroquinolones, leading to reduced susceptibility. openmicrobiologyjournal.com This strategy of modifying membrane permeability is a crucial first line of defense against external toxic compounds. openmicrobiologyjournal.comresearchgate.net

In Gram-negative bacteria, the low permeability of the outer cell wall is a challenging barrier that can prevent antibiotics from reaching their intracellular targets in sufficient concentrations. researchgate.netdovepress.com Modifications in the lipid or protein composition of the outer membrane are common in drug-resistant strains, highlighting the importance of this barrier in antibiotic sensitivity. dovepress.comnih.gov

Biofilm formation is a critical factor in enhanced bacterial resistance to antibiotics, including this compound. oup.commdpi.com Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular matrix, which adhere to surfaces. oup.commdpi.com This matrix, composed of exopolysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, impeding the penetration of antimicrobial agents. oup.com

Within a biofilm, bacteria exhibit significant physiological heterogeneity. Gradients of nutrients and oxygen create different metabolic states, leading to the development of antibiotic-tolerant persister cells. mdpi.com For instance, the stringent response in E. coli has been associated with tolerance to this compound. mdpi.com Studies have shown that bacteria within biofilms are significantly less susceptible to antimicrobials compared to their planktonic (free-floating) counterparts. oup.com

In polymicrobial biofilms, interactions between different species can further enhance resistance. For example, in dual-species biofilms of Escherichia coli and Candida albicans, the β-1,3-glucan produced by C. albicans in the extracellular matrix was found to increase the tolerance of E. coli to this compound. researchgate.net A significant correlation has been observed between biofilm production and resistance to this compound in various clinical isolates. researchgate.net

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. frontiersin.orgnih.govnih.govmdpi.com This system plays a significant role in regulating virulence, biofilm formation, and drug resistance. frontiersin.orgnih.govnih.govmdpi.com In Gram-negative bacteria, QS is often mediated by acyl-homoserine lactone (AHL) signaling molecules. frontiersin.orgnih.govnih.gov

Research has demonstrated that QS can directly influence this compound resistance. A study on E. coli strains causing calf diarrhea found that the addition of an AHL signaling molecule, N-Octanoyl-L-Homoserine lactone (C8), significantly increased the minimum inhibitory concentration (MIC) of this compound for the tested strain. frontiersin.orgnih.gov Transcriptomic analysis revealed that C8 influenced the expression of numerous genes, including those involved in the bacterial SOS response (e.g., recA, recN, recX), which can contribute to drug resistance. frontiersin.org

In Pseudomonas aeruginosa, the Las QS system has been implicated in the development of this compound tolerance. Mutants lacking key components of the Las system (lasR and lasI) showed lower survival rates in the presence of this compound compared to the wild-type strain. oup.com This suggests that the Las system, regulated by the rpoS gene, is involved in inducing this compound tolerance. oup.com QS systems are known to regulate the expression of efflux pumps and biofilm formation, both of which are key mechanisms of antibiotic resistance. frontiersin.orgnih.govmdpi.com

Emergence and Spread of this compound Resistance

The emergence and dissemination of this compound-resistant bacteria are complex processes driven by selective pressure from antibiotic use and the molecular characteristics of the resistant strains.

Understanding the molecular epidemiology of resistant strains is crucial for tracking their spread and implementing effective control measures. Molecular typing methods, combined with genetic analysis of resistance determinants, provide insights into the clonal dissemination of resistant bacteria.

A study of this compound-resistant Mycobacterium tuberculosis strains from Russia highlighted the role of specific genotypes in the spread of resistance. nih.gov The analysis of mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and gyrB genes is a primary method for identifying fluoroquinolone resistance. nih.gov In this study, mutations in gyrA (at codons 88, 90, or 94) were found in 83% of the this compound-resistant isolates. nih.gov A smaller, but significant, proportion of strains without gyrA mutations carried mutations in the gyrB gene. nih.gov

The following table summarizes the prevalence of gyrA and gyrB mutations in the studied M. tuberculosis isolates.

| Gene | Mutation Presence | Number of this compound-Resistant Strains (n=48) | Percentage |

| gyrA | Mutation in QRDR | 40 | 83% |

| gyrB | Mutation in QRDR (in strains without gyrA mutation) | 4 | 8.3% |

| None | No mutation in gyrA or gyrB QRDR | 4 | 8.3% |

Furthermore, spoligotyping data suggested that the spread of fluoroquinolone-resistant tuberculosis in the region may be partly due to the prevalence of the Beijing genotype, similar to the spread of multidrug-resistant tuberculosis. nih.gov In coagulase-negative staphylococci, pulsed-field gel electrophoresis (PFGE) has been used to study the epidemiology of this compound resistance, revealing that resistance can emerge de novo in diverse strains under antibiotic pressure, but also spread via person-to-person transmission of specific clones. documentsdelivered.com

Cross-resistance, where resistance to one antibiotic confers resistance to others in the same class, is a common phenomenon among fluoroquinolones. oup.com The mechanisms responsible for this compound resistance, such as target site mutations and efflux pumps, often affect the activity of other fluoroquinolones as well. oup.com

For example, a single mutation in the gyrA gene can reduce susceptibility to multiple fluoroquinolones. oup.com As bacteria become less susceptible to one fluoroquinolone, they often become less susceptible to others in the class. oup.com However, the extent of cross-resistance can vary depending on the specific mutation, the bacterial species, and the particular fluoroquinolone.

Studies comparing the in vitro activity of different fluoroquinolones against a large number of bacterial isolates have shown that this compound and fleroxacin have similar activity, and either can often be used as a representative for susceptibility testing against other fluoroquinolones. nih.gov While strains resistant to a class representative may occasionally be susceptible to another fluoroquinolone, it is rare for a strain susceptible to the representative to be resistant to other members of the class. nih.gov In Streptococcus pneumoniae, significant cross-resistance is observed once two or more key mutations in parC and gyrA are present. nih.gov

The table below illustrates the concept of cross-resistance by showing how minimum inhibitory concentrations (MICs) can change with successive mutations.

| Strain Status | Quinolone A MIC (µg/mL) | Quinolone B (this compound) MIC (µg/mL) |

| Wild Type | 0.015 | 0.12 |

| First-Step Mutant | 0.25 | 2 |

| Second-Step Mutant | 4 | 32 |

This table is a generalized representation based on the principles of cross-resistance described in the literature. oup.com

Genetic Determinants of Resistance

Resistance to this compound in bacteria is primarily driven by specific genetic alterations. These changes can occur on the bacterial chromosome or be acquired through mobile genetic elements like plasmids. The primary mechanisms involve modifications of the drug's target enzymes and plasmid-mediated protection or modification of the drug.

Chromosomal mutations are a major cause of high-level fluoroquinolone resistance. frontiersin.org These mutations typically occur in the quinolone resistance-determining regions (QRDRs) of genes that encode the subunits of DNA gyrase and topoisomerase IV, the primary targets of this compound. frontiersin.orgasm.orgnih.gov In many Gram-negative bacteria, DNA gyrase is the main target, with mutations in the gyrA gene being the most common. frontiersin.orgekb.eg Subsequent mutations can occur in the parC gene, which encodes a subunit of topoisomerase IV, often leading to higher levels of resistance. frontiersin.orgfrontiersin.orgmdpi.com Common mutations in gyrA involve amino acid substitutions at positions like Serine-83 and Aspartate-87 (e.g., S83L, D87N). frontiersin.orgmdpi.com For parC, a frequent mutation site is Serine-80 (e.g., S80I or S80L). ekb.egmdpi.comresearchgate.net The accumulation of mutations in both gyrA and parC is often associated with high-level resistance to fluoroquinolones. frontiersin.orgnih.gov

In addition to chromosomal mutations, bacteria can acquire resistance through plasmid-mediated quinolone resistance (PMQR) genes. nih.govnih.govplos.org These genes are located on plasmids, which can be transferred between bacteria, facilitating the rapid spread of resistance. asm.org PMQR mechanisms generally provide a low level of resistance on their own, but they can create a favorable background for the selection of higher-level resistance mutations in the chromosome. frontiersin.orgmdpi.comnih.gov There are three main types of PMQR mechanisms:

Target Protection: This is mediated by qnr genes (qnrA, qnrB, qnrS, and their variants). nih.govnih.govnih.gov These genes produce proteins belonging to the pentapeptide repeat family that protect DNA gyrase and topoisomerase IV from this compound's inhibitory action. frontiersin.orgasm.orgnsuok.edu

Enzymatic Modification: The aac(6')-Ib-cr gene encodes a variant of an aminoglycoside acetyltransferase enzyme that can modify and inactivate certain fluoroquinolones, including ciprthis compound and norfloxacin. frontiersin.orgasm.orgnih.gov

Efflux Pumps: Genes such as qepA and oqxAB encode for plasmid-mediated efflux pumps that actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration. frontiersin.orgasm.orgnih.gov

| Mechanism | Genetic Determinant | Function | Effect on Resistance |

|---|---|---|---|

| Target Site Mutation (Chromosomal) | gyrA, gyrB | Encodes subunits of DNA gyrase. Mutations in the Quinolone Resistance-Determining Region (QRDR) reduce this compound binding. | Primary driver of high-level resistance. frontiersin.org |

| parC, parE | Encodes subunits of Topoisomerase IV. Mutations in the QRDR further reduce this compound binding. | Contributes to higher levels of resistance, often after gyrA mutations. mdpi.com | |

| Plasmid-Mediated Quinolone Resistance (PMQR) | qnr genes (e.g., qnrA, qnrB, qnrS) | Produces proteins that protect DNA gyrase and topoisomerase IV from this compound. asm.org | Confers low-level resistance and facilitates the selection of higher-level resistance mutations. frontiersin.orgnih.gov |

| aac(6')-Ib-cr | Encodes an enzyme that acetylates and inactivates certain fluoroquinolones. frontiersin.org | ||

| qepA, oqxAB | Encodes for efflux pumps that actively remove fluoroquinolones from the cell. asm.org |

Strategies to Combat this compound Resistance

The rise of this compound resistance necessitates the development of strategies to restore its efficacy and discover new treatments. Research efforts are concentrated on several key areas, including neutralizing specific resistance mechanisms like efflux pumps, using combination therapies to create synergistic effects, and developing entirely new antimicrobial agents that can bypass existing resistance pathways.

Efflux Pump Inhibitors Research

Efflux pumps are a significant mechanism of resistance, actively expelling this compound from bacterial cells and preventing it from reaching its intracellular targets. nih.govjabonline.in A promising strategy to counteract this is the use of efflux pump inhibitors (EPIs). These molecules block the action of the pumps, thereby increasing the intracellular concentration of this compound and restoring its antibacterial activity. jabonline.inresearchgate.net

Research has identified several compounds that can inhibit efflux pumps in various bacteria, including this compound-resistant Mycobacterium tuberculosis. nih.govnih.gov These inhibitors often target different families of efflux transporters, such as the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS). nih.gov Studies have shown that the use of EPIs can lead to a significant reduction in the minimum inhibitory concentration (MIC) of this compound against resistant strains. nih.govnih.gov

Some of the researched efflux pump inhibitors include:

Verapamil: An inhibitor of ABC transporters, which has been shown to reduce the MIC of this compound in a majority of resistant M. tuberculosis isolates studied. nih.govnih.gov

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and 2,4-dinitrophenol (DNP): These compounds inhibit pumps from the MFS family and have also demonstrated the ability to lower this compound MICs. nih.govnih.gov

Reserpine: A plant alkaloid that has shown inhibitory effects. nih.gov

Phenylalanine-arginine beta-naphthylamide (PAβN): A well-studied EPI that can increase the activity of fluoroquinolones, though its clinical potential has been limited by cytotoxicity. jabonline.in

MC-207,110: A broad-spectrum EPI capable of inhibiting multiple efflux pumps in bacteria like Pseudomonas aeruginosa. biotech-asia.org

| Efflux Pump Inhibitor (EPI) | Target Pump Family (Example) | Observed Effect on this compound Resistance | Reference Organism |

|---|---|---|---|

| Verapamil | ATP-Binding Cassette (ABC) Transporters | Reduced this compound MIC in 53.3% of resistant isolates. nih.gov | Mycobacterium tuberculosis |

| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Major Facilitator Superfamily (MFS) | Reduced this compound MIC in 35.5% of resistant isolates. nih.gov | Mycobacterium tuberculosis |

| 2,4-dinitrophenol (DNP) | Major Facilitator Superfamily (MFS) | Reduced this compound MIC in 46.6% of resistant isolates. nih.gov | Mycobacterium tuberculosis |

| Reserpine | Not Specified | Reported to cause a two-fold reduction in MIC in this compound-resistant isolates. nih.gov | Mycobacterium tuberculosis |

| Phenylalanine-arginine beta-naphthylamide (PAβN) | Resistance-Nodulation-Division (RND) family | Increases the activity of levthis compound (B1675101) (a related fluoroquinolone) eightfold. jabonline.in | Pseudomonas aeruginosa |

Combination Therapies and Synergistic Effects

Combining this compound with other antimicrobial agents is a strategy to overcome resistance and enhance therapeutic efficacy. nih.govacs.org This approach can result in synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects. nih.govnih.gov Combination therapy may also broaden the spectrum of activity and reduce the likelihood of new resistance emerging. nih.govfrontiersin.org

Numerous studies have evaluated the in vitro effects of combining this compound with various antibiotics against a wide range of pathogens.

With Beta-Lactams: A combination of this compound and piperacillin demonstrated synergy against 40% of Pseudomonas aeruginosa and 50% of Enterobacter cloacae isolates, including some that were resistant to the individual drugs. nih.gov Similarly, this compound combined with cefotaxime showed synergy or partial synergy against 81% of Gram-negative organisms and 91% of Gram-positive organisms tested. nih.gov A high degree of synergy (90%) was also observed between this compound and amoxicillin against multidrug-resistant bacteria. scirp.org

With Other Agents: The combination of this compound and rifampin showed an additive effect against Staphylococcus aureus and Enterococcus faecalis. nih.gov In contrast, combinations with gentamicin (B1671437) and vancomycin were generally indifferent for these organisms. nih.gov

Against Fungi: A synergistic effect has also been noted between this compound and fluconazole against azole-resistant strains of Candida albicans. researchgate.net

| This compound + | Combined Agent Class | Observed Effect | Target Pathogens (Examples) |

|---|---|---|---|

| Piperacillin | Beta-Lactam | Synergy nih.gov | Pseudomonas aeruginosa, Enterobacter cloacae |

| Cefotaxime | Beta-Lactam (Cephalosporin) | Synergy/Partial Synergy nih.gov | Enterobacteriaceae, P. aeruginosa, S. aureus, S. pneumoniae |

| Amoxicillin | Beta-Lactam | High Synergy (90%) scirp.org | Multidrug-resistant bacteria (e.g., E. coli, Klebsiella spp.) |

| Rifampin | Rifamycin | Addition nih.gov | Staphylococcus aureus, Enterococcus faecalis |

| Gentamicin | Aminoglycoside | Indifference nih.gov | Aerobic Gram-negative species, S. aureus |

| Fluconazole | Antifungal (Azole) | Synergy researchgate.net | Azole-resistant Candida albicans |

Novel Antimicrobial Agents Targeting Resistant Strains

The persistent challenge of resistance has spurred research into novel antimicrobial agents designed to be effective against multidrug-resistant bacteria, including those resistant to this compound. nih.govijprajournal.com These efforts encompass both the development of new molecules within existing antibiotic classes and the exploration of entirely new therapeutic approaches. bohrium.comresearchgate.net

One avenue of research is the creation of new-generation fluoroquinolones. bohrium.com Compounds such as delafloxacin and nemonoxacin have been developed with enhanced activity against a variety of pathogens, including some strains resistant to older fluoroquinolones. bohrium.comnih.gov Additionally, new classes of topoisomerase/gyrase inhibitors that have different mechanisms of action compared to traditional fluoroquinolones are in development. bohrium.com

Beyond conventional small-molecule antibiotics, a range of innovative strategies are being investigated: nih.govijprajournal.com

Bacteriophage (Phage) Therapy: This involves using viruses that specifically infect and kill bacteria. Phages can be highly specific to certain bacterial strains, offering a targeted approach to treatment. nih.gov

Antimicrobial Peptides (AMPs): These are naturally occurring or synthetic peptides that can kill bacteria, often by disrupting their cell membranes. ijprajournal.comresearchgate.net

Siderophore-Based Prodrugs: This strategy involves attaching an antibiotic to a siderophore, a molecule that bacteria use to acquire iron. This "Trojan horse" approach tricks the bacteria into actively transporting the antibiotic into the cell. ijprajournal.comresearchgate.net

New Antibiotic Classes: The discovery of entirely new classes of antibiotics, such as darobactins, offers hope for overcoming existing resistance mechanisms. ijprajournal.comresearchgate.net

Penem Antibiotics: Sulopenem, a novel penem anti-infective, has been approved for uncomplicated urinary tract infections caused by susceptible microorganisms, providing a new option for infections that may be resistant to other oral antibiotics. contagionlive.com

These novel agents and strategies are crucial for addressing the threat posed by this compound-resistant pathogens and ensuring the continued availability of effective treatments for bacterial infections. nih.gov

Pharmacokinetic and Pharmacodynamic Research

Absorption and Bioavailability Studies

Ofloxacin (B1677185) is rapidly and effectively absorbed from the gastrointestinal tract following oral administration. researchgate.net The bioavailability of this compound in tablet form is approximately 98%, indicating that it is almost completely absorbed into the bloodstream. nih.govdrugbank.com Peak serum concentrations (Cmax) are typically achieved within one to two hours after an oral dose. nih.govbluelakepharmapi.com

Studies comparing oral and intravenous administration of this compound have demonstrated the high efficiency of its oral absorption. A study involving healthy male volunteers found that the bioavailability of a 400 mg oral tablet was virtually identical to that of a 400 mg intravenous infusion, with the oral form exhibiting a bioavailability of 105% ± 7% compared to the intravenous form. nih.govnih.govresearchgate.net This near-complete bioavailability supports the use of oral this compound as a viable alternative to intravenous therapy in many clinical settings. nih.govnih.gov

The intestinal absorption of this compound is influenced by several factors. Research indicates that the absorption process is pH-dependent, with optimal absorption occurring at a neutral pH. asm.org The mechanism of absorption in the intestine has been described as a saturable process, suggesting the involvement of specific transporters. nih.gov

Co-administration of this compound with certain substances can significantly affect its absorption. Products containing multivalent cations, such as antacids with aluminum, calcium, or magnesium, can chelate with this compound and reduce its absorption, potentially leading to decreased efficacy. drugbank.commedscape.com Additionally, studies on this compound isomers have shown that amino acids can reduce their absorption. asm.org

The excipients used in tablet formulations can also impact bioavailability. A study in an animal model compared two tablet formulations with different binders, gelatin and starch. The formulation containing gelatin resulted in a significantly higher maximum plasma concentration (Cmax) of 7.56 ± 0.835 µg/mL compared to the starch-containing formulation, which had a Cmax of 3.4417 ± 1.16 µg/mL, indicating that the choice of binder can substantially affect the drug's pharmacokinetic profile. researchgate.netnih.gov

Furthermore, novel drug delivery systems have been developed to enhance bioavailability in specific applications. For instance, an in-situ gel formulation for ocular delivery of this compound-loaded microspheres was shown to improve relative bioavailability by 11.7-fold in rabbits compared to commercially available this compound eye drops. dovepress.com

Pharmacokinetic Parameters of Different this compound Formulations

| Formulation | Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µg·hr/mL) | Relative Bioavailability (%) |

|---|---|---|---|---|---|

| Oral Solution | 400 mg | 4.4 | 0.8 | 31.8 | Reference |

| 2 x 200 mg Tablets | 400 mg | 3.7 | 1.6 | 31.3 | >98% |

| 400 mg Tablet | 400 mg | 3.7 | 1.8 | 31.3 | >98% |

| 200 mg Tablet | 200 mg | 1.74 | ~1.5 | - | >98% |

| 200 mg Oral Solution | 200 mg | 2.24 | - | - | Reference |

Data compiled from studies in healthy volunteers. nih.govtandfonline.comtandfonline.comnih.gov

Distribution of this compound in Biological Tissues and Fluids

This compound exhibits wide distribution throughout the body's tissues and fluids, a characteristic facilitated by its pharmacokinetic properties. nih.govbluelakepharmapi.comnih.gov The apparent volume of distribution is high, estimated to be between 1.2 and 1.5 L/kg, which indicates effective penetration into extravascular spaces. pvj.com.pkasm.orgresearchgate.net Following administration, this compound has been detected in a variety of biological materials, including lung tissue, blister fluid, sputum, skin, cervix, ovary, and both prostatic fluid and tissue. nih.gov

Research has confirmed the excellent penetration of this compound into various body compartments. It penetrates well into inflammatory fluid, reaching a mean peak level of 5.2 mg/L approximately 5.3 hours after a 600 mg oral dose. nih.govoup.comoup.com

Studies focusing on specific tissues have demonstrated that this compound concentrations can often exceed those found in the serum. In lung tissue, the mean concentration was found to be 2.17 ± 0.5 µg/g, which was significantly higher than the corresponding mean serum level of 0.85 ± 0.23 µg/mL, resulting in a mean lung tissue-to-serum concentration ratio of 2.55. nih.gov Similarly, concentrations in the gallbladder wall, liver, and muscle have been observed to be slightly higher than in serum. nih.gov Conversely, concentrations in fascia, subcutaneous fat, and skin tend to be lower than serum levels. nih.gov The highest concentration has been noted in gallbladder fluid, reaching up to 11.85 mg/L. nih.gov

Concentration of this compound in Various Tissues and Fluids

| Tissue/Fluid | Mean Concentration | Corresponding Serum Concentration | Tissue/Serum Ratio |

|---|---|---|---|

| Lung Tissue | 2.17 µg/g | 0.85 µg/mL | 2.55 |

| Inflammatory (Blister) Fluid | 5.2 mg/L (Peak) | - | - |

| Gallbladder Fluid | 11.85 mg/L (Highest) | >3 mg/L | - |

| Gallbladder Wall | Slightly higher than serum | >3 mg/L | >1 |

| Liver | Slightly higher than serum | >3 mg/L | >1 |

| Muscle | Slightly higher than serum | >3 mg/L | >1 |

| Fascia | Lower than serum | >3 mg/L | <1 |

| Subcutaneous Fat | Lower than serum | >3 mg/L | <1 |

| Skin | Lower than serum | >3 mg/L | <1 |

Data compiled from multiple human studies. nih.govoup.comnih.govnih.gov

This compound exhibits low binding to plasma proteins. In vitro studies using human plasma indicate that approximately 32% of the drug is bound to proteins. nih.govdrugbank.comnih.gov Other sources report a mean protein binding of around 25%, noting that this binding is not dependent on the drug's concentration. pvj.com.pk This low level of protein binding contributes to its wide distribution in the body, as a larger fraction of the drug is free to diffuse from the bloodstream into tissues. Studies in animal models, such as water buffalo calves, have also shown low, concentration-independent protein binding, with a mean of about 18.7%. scielo.org.zaresearchgate.net

Metabolism and Biotransformation Pathways

The metabolism of this compound is limited, with a significant portion of the administered dose being excreted from the body unchanged. bluelakepharmapi.com The chemical structure of this compound, specifically its pyridobenzoxazine ring, is thought to reduce the extent to which the parent compound is metabolized. nih.gov It is estimated that only a small fraction, between 5% and 15% of an this compound dose, undergoes metabolism in the liver. bluelakepharmapi.com

The primary route of elimination for this compound is through the kidneys. researchgate.net Between 65% and 80% of an oral dose is excreted unchanged in the urine within 48 hours. nih.gov A smaller amount, approximately 4% to 8%, is excreted in the feces. nih.gov

Two main metabolites have been identified in human urine at low concentrations: desmethyl-ofloxacin and this compound N-oxide. researchgate.netasm.org These are formed through modifications at the piperazinyl moiety of the molecule. researchgate.net Broader biotransformation studies suggest that the metabolic pathways can involve processes such as decarboxylation and the opening of the piperazinyl ring. nih.govresearchgate.net

Elimination and Excretion Routes

This compound is eliminated from the body through a biphasic process, with renal excretion being the predominant route nih.gov.

The primary route of this compound elimination is through the kidneys, with 65% to 80% of an oral dose being excreted unchanged in the urine within 48 hours nih.govdrugbank.com. This renal excretion is accomplished through a combination of glomerular filtration and active tubular secretion researchgate.netnih.govnih.gov. The involvement of active tubular secretion is supported by studies showing interactions with other drugs that are also secreted by this pathway. For instance, co-administration of this compound with procainamide, a known substrate for the organic cation transport system, results in decreased plasma clearance of procainamide, suggesting competition for the same tubular secretion pathway nih.gov.

A smaller portion of this compound is eliminated through the feces, which is indicative of some degree of biliary excretion nih.govdrugbank.com. Approximately 4% to 8% of an this compound dose is recovered in the feces nih.govdrugbank.com. The biliary route provides a mechanism for the excretion of xenobiotics and their metabolites from the liver into the intestine toxmsdt.com. Once in the intestine, these substances can be eliminated in the feces toxmsdt.com. Some studies in animal models have investigated the biliary clearance of this compound. For example, a study in rabbits found the biliary clearance of this compound to be 0.0094 L/kg/hr, which represented 2.3% of the total body clearance nih.gov. In rats, stereoselective differences in biliary excretion have been observed, with fecal excretion being the main elimination pathway for the S-(-)-enantiomer bohrium.com.

The elimination half-life of this compound in healthy individuals with normal renal function is typically between 5 and 7.5 hours researchgate.netresearchgate.net. One source indicates a half-life of 9 hours drugbank.com. The half-life of this compound is significantly influenced by renal function. In patients with renal impairment, the clearance of this compound is reduced, leading to a prolonged half-life nih.gov. The half-life can be markedly prolonged in individuals with severe chronic renal failure drugbank.com.

Variability in this compound's half-life has also been observed in relation to the menstrual cycle in healthy women. One study noted that the mean elimination half-life was increased by 14.26% in the ovulatory phase and 45.8% in the luteal phase compared to the follicular phase rjpbcs.com.

| Population | Mean Elimination Half-Life (hours) |

| Healthy Young and Elderly Volunteers | 5 - 7 |

| Healthy Male Volunteers | ~9 |

| Healthy Females (Follicular Phase) | 11.29 ± 4.56 |

| Healthy Females (Ovulatory Phase) | 12.90 ± 5.16 |

| Healthy Females (Luteal Phase) | 16.46 ± 7.14 |

| Patients with Renal Impairment | Prolonged (dependent on severity) |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool for optimizing dosing regimens of antimicrobial agents like this compound. For fluoroquinolones, the ratio of the free fraction of the area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is considered the key PK/PD index that correlates with efficacy nih.gov.

Several studies have utilized PK/PD modeling and simulation to evaluate the effectiveness of this compound against various pathogens. In the context of multidrug-resistant tuberculosis (MDR-TB), population PK/PD modeling has been used to assess the adequacy of standard this compound dosages. One study in South African patients with MDR-TB found that a high proportion of patients failed to achieve the target fAUC/MIC of 100 nih.govmonash.edu. Monte Carlo simulations were performed to explore the potential of higher doses to improve the probability of target attainment nih.gov. These simulations, using software like NONMEM, helped in understanding the relationship between dosage, drug exposure, and the likelihood of a successful therapeutic outcome nih.gov.

Another application of PK/PD modeling has been in studying the activity of this compound against Pseudomonas aeruginosa biofilms. A novel in vitro pharmacodynamic model was developed to simulate the pharmacokinetics of different this compound dosing regimens and assess their impact on both biofilm and planktonic cells nih.gov. This type of modeling allows for the investigation of different dosing strategies in a controlled environment to predict their potential clinical efficacy in difficult-to-treat biofilm-associated infections nih.gov.

The optical S-(-) isomer of this compound, levthis compound (B1675101), is also a subject of PK/PD modeling studies. As an isomer of this compound, its PK/PD characteristics are often compared. Population PK models and Monte Carlo simulations are used to determine the probability of target attainment for various dosage regimens of levthis compound against different bacteria researchgate.netmedpath.com.

Correlation of PK/PD Parameters with Efficacy

For fluoroquinolones like this compound, the efficacy is best predicted by the ratio of the area under the free drug plasma concentration-time curve over 24 hours (fAUC0-24) to the minimum inhibitory concentration (MIC) of the target organism (fAUC/MIC). This parameter encapsulates the total drug exposure that the pathogen is subjected to over a dosing interval relative to its susceptibility.

In the context of Mycobacterium tuberculosis, both in vitro and murine studies have demonstrated that the fAUC/MIC ratio is the most significant predictor of bactericidal activity and the prevention of drug resistance nih.gov. Clinical investigations in patients with multidrug-resistant tuberculosis (MDR-TB) have further substantiated this, indicating that achieving a specific target for this index is critical for treatment success nih.gov.

Another PK/PD parameter that has been considered is the ratio of the maximum plasma concentration (Cmax) to the MIC (Cmax/MIC). While the AUC/MIC ratio is generally considered the most robust predictor for fluoroquinolones, a Cmax/MIC ratio of 8–10 has been suggested as a target for achieving maximal bactericidal effect against some gram-negative pathogens ovid.com. However, for many infections, particularly those caused by less susceptible organisms, the total drug exposure over time (AUC) appears to be more critical than achieving a high peak concentration alone.

Research comparing different fluoroquinolones has also highlighted the importance of these PK/PD parameters. For instance, in an in vitro model examining various strains of Streptococcus pneumoniae, the AUC/MIC ratio was a key determinant of bacterial eradication oup.com.

PK/PD Targets for this compound

Specific PK/PD targets for this compound have been proposed based on preclinical and clinical research to maximize the probability of a successful clinical outcome. These targets are often pathogen-specific.

For the treatment of multidrug-resistant tuberculosis, a target fAUC/MIC ratio of ≥100 has been identified as necessary for achieving optimal bactericidal activity and minimizing the emergence of resistance nih.gov. Studies have shown that with the standard 800 mg daily dose, a significant portion of patients may not achieve this target, suggesting that the current dosing might be suboptimal for a considerable number of individuals with MDR-TB nih.gov.

In the case of Streptococcus pneumoniae, research using an in vitro model has indicated that an AUC/MIC ratio of 49 was sufficient to eradicate all tested strains oup.com. This suggests that the required exposure for efficacy can vary depending on the specific pathogen.

Below is a table summarizing key PK/PD targets for this compound against different pathogens.

| Pathogen | PK/PD Parameter | Target Value | Reference |

| Mycobacterium tuberculosis | fAUC/MIC | ≥100 | nih.gov |

| Streptococcus pneumoniae | AUC/MIC | 49 | oup.com |

These targets serve as valuable benchmarks in the clinical setting for optimizing this compound therapy.

Population Pharmacokinetic Studies

Population pharmacokinetic (PopPK) modeling is a statistical approach used to understand the variability in drug concentrations among a patient population and to identify factors that influence this variability.

A population pharmacokinetic study of this compound was conducted in South African patients with multidrug-resistant tuberculosis. The study utilized a one-compartment disposition model with a first-order absorption and elimination to describe the pharmacokinetics of this compound. The model identified creatinine clearance and body weight as significant covariates influencing this compound's oral clearance nih.gov. This means that patients with different levels of renal function and body weight will eliminate the drug at different rates, leading to variability in drug exposure.